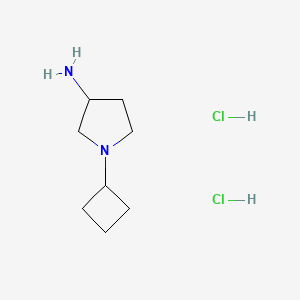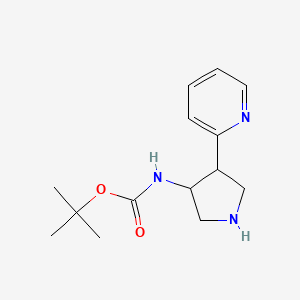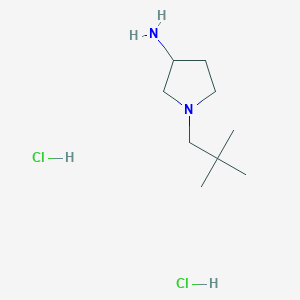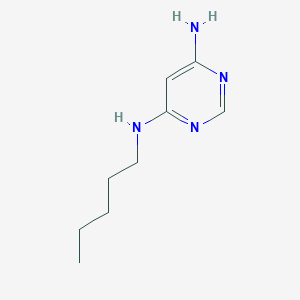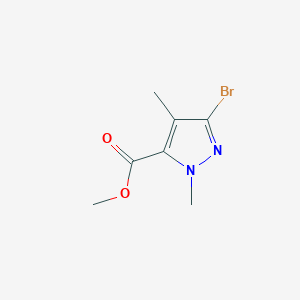
3-ブロモ-1,4-ジメチル-1H-ピラゾール-5-カルボン酸メチル
説明
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
ピラゾールは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤など、さまざまな生物活性を持つことが明らかになっています . 医薬品化学の分野で、研究者から大きな関心を集めています .
創薬
ピラゾール構造は、創薬に使用されるさまざまな小分子に存在する基本的な要素です . 生物活性化合物の合成において、しばしば足場として使用されます .
農薬化学
農薬化学の分野では、ピラゾールはさまざまな活性を示します . 新しい農薬や除草剤の開発に使用されています .
配位化学
ピラゾールは、配位化学にも使用されます . 金属イオンと配位して、複雑な構造を形成する配位子として機能することができます .
有機金属化学
有機金属化学では、ピラゾールはさまざまな有機金属化合物の合成に使用されます . これらの化合物は、触媒、材料科学などの分野で応用されています .
生物活性化合物の合成
“3-ブロモ-1,4-ジメチル-1H-ピラゾール-5-カルボン酸メチル”は、さまざまな生物活性化合物の合成における出発物質として使用できます . これらの化合物は、医学、農業などの分野で応用されています .
阻害剤
この化合物は、4置換ピラゾールの1つであり、肝臓アルコール脱水素酵素の阻害剤として作用することが示されています . これは、アルコール依存症の治療に潜在的な応用がある可能性があります .
有機合成
最近の研究では、有機合成におけるピラゾール構造の興味深い応用が明らかになっています。ピラゾール構造は、誘導基と変換基の両方として機能します . これは、複雑な有機化合物の合成のための新たな可能性を開きます .
特性
IUPAC Name |
methyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRWWBSZRVIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1Br)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


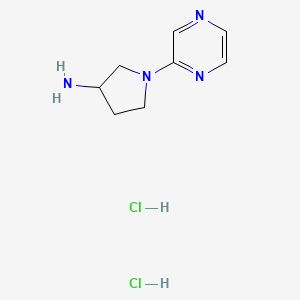
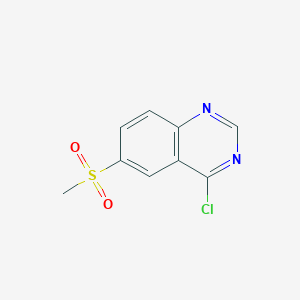

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
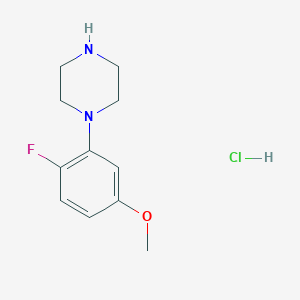
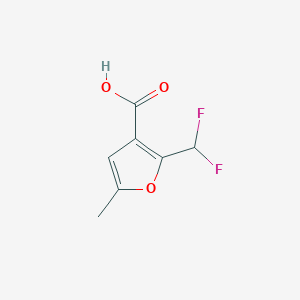
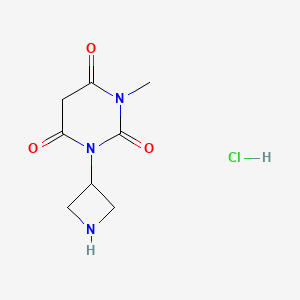
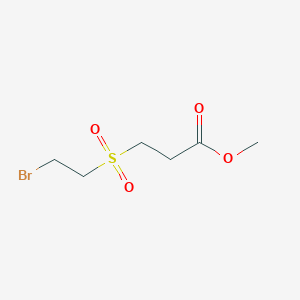

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
